Product packaging for 2-(Pyrrolidin-3-yl)-1,3-benzothiazole(Cat. No.:)

2-(Pyrrolidin-3-yl)-1,3-benzothiazole

Cat. No.: B13603409
M. Wt: 204.29 g/mol
InChI Key: YVDACAMMNXEMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yl)-1,3-benzothiazole (CAS 359804-21-0) is a nitrogen and sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and pharmacology. With the molecular formula C11H12N2S and a molecular weight of 204.29, this benzothiazole derivative is part of the important pyrrolo[2,1-b][1,3]benzothiazole (PBTA) scaffold . This class of compounds has been identified as promising inhibitors of centromere-associated protein E (CENP-E), a key target for the development of novel targeted cancer therapies . Furthermore, close analogs of this chemical structure have demonstrated a range of valuable biological activities in research, including antibacterial, antifungal, antioxidant, and cytotoxic properties, making it a versatile scaffold for investigating new therapeutic agents . The compound is offered with the understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic procedures of any kind, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B13603409 2-(Pyrrolidin-3-yl)-1,3-benzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,3-benzothiazole

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2

InChI Key

YVDACAMMNXEMRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies for 2 Pyrrolidin 3 Yl 1,3 Benzothiazole and Its Derivatives

Classical and Conventional Synthetic Approaches to 1,3-Benzothiazoles

Traditional methods for constructing the benzothiazole (B30560) scaffold have been well-established for decades and remain fundamental in synthetic chemistry. These approaches typically rely on the condensation of key precursors followed by the formation of the heterocyclic ring.

The most common and direct pathway to 2-substituted benzothiazoles involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds. ekb.egresearchgate.netmdpi.com This versatile method allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring by selecting the appropriate reaction partner. Common reactants include aldehydes, carboxylic acids, acyl chlorides, esters, and nitriles. ekb.egmdpi.comnih.gov

For the synthesis of the target compound, 2-(Pyrrolidin-3-yl)-1,3-benzothiazole , this classical approach would involve the condensation of 2-aminobenzenethiol with a pyrrolidine (B122466) precursor such as pyrrolidine-3-carboxylic acid or pyrrolidine-3-carbaldehyde. The reaction typically proceeds by a nucleophilic attack of the amino group of 2-aminobenzenethiol on the carbonyl carbon of the reaction partner, forming a Schiff base or amide intermediate, which subsequently cyclizes. ekb.eg Various catalysts, including protic and Lewis acids, can be used to facilitate this condensation. nih.gov For instance, polyphosphoric acid (PPA) is frequently used for condensations involving carboxylic acids, often requiring high temperatures. nih.govindexcopernicus.com

The formation of the benzothiazole ring is the critical step that follows the initial condensation. This process is typically an intramolecular cyclodehydration or oxidative cyclization. After the initial condensation of 2-aminobenzenethiol with an aldehyde to form a benzothiazoline (B1199338) intermediate, an oxidation step is required to achieve the aromatic benzothiazole ring. ekb.eg This can occur via air oxidation or by the addition of a mild oxidizing agent. ekb.eg

Another prominent cyclization strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is particularly effective for synthesizing 2-arylbenzothiazoles. indexcopernicus.com For instance, thioamides can be cyclized using Dess-Martin periodinane (DMP) as a catalyst to yield the benzothiazole core. nih.govnih.gov In the context of synthesizing this compound, once the initial amide is formed from 2-aminobenzenethiol and a protected pyrrolidine-3-carboxylic acid, a subsequent thionation followed by an intramolecular cyclization would yield the desired product. nih.gov

Advanced and Green Chemistry Synthetic Protocols for this compound

In response to growing environmental concerns, modern synthetic chemistry has shifted towards developing more efficient, safer, and environmentally benign methodologies. nih.govmdpi.com These advanced protocols often offer significant advantages over classical methods, including shorter reaction times, higher yields, and reduced waste. nih.govtandfonline.com

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to accelerate reaction rates by efficiently heating target molecules. mdpi.com This technique has been successfully applied to the synthesis of 2-substituted benzothiazoles, often leading to dramatic reductions in reaction times from hours to minutes and resulting in higher product yields. mdpi.comnih.govmdpi.com For example, the condensation of 2-aminobenzenethiol with aldehydes can be completed in 5-10 minutes under microwave irradiation at 85 °C, yielding products in the 88-95% range. mdpi.com Similarly, the reaction with fatty acids under microwave conditions can be completed in just 3-4 minutes. nih.gov This efficiency is also observed in the synthesis of derivatives like 2-chloromethyl-benzothiazole from chloroacetyl chloride, which takes only 10 minutes. nih.govmdpi.com The application of microwave-assisted synthesis to the reaction between 2-aminobenzenethiol and a pyrrolidine-3-yl precursor could significantly enhance the efficiency of producing this compound. mdpi.comnih.gov

The development of catalyst-free and environmentally friendly synthetic routes is a primary goal of green chemistry. nih.gov Several such methods have been reported for the synthesis of benzothiazoles. These protocols often utilize non-toxic solvents like water or avoid solvents altogether. rsc.orgnih.gov One notable approach involves the reaction of 2-aminothiophenol (B119425) with N-acylated benzotriazoles in water under microwave heating, which proceeds without any catalyst to give quantitative yields. rsc.orgresearchgate.net The reaction is optimized at 70°C for one hour. rsc.orgresearchgate.net

Visible-light-induced reactions represent another green strategy, avoiding the need for transition metal catalysts or other additives. nih.gov For example, the reaction of 2-aminothiophenols with aldehydes can be promoted by visible light under an air atmosphere. nih.govnih.gov These catalyst-free and benign methodologies could be readily adapted for the synthesis of this compound, offering a sustainable alternative to traditional methods. rsc.orgnih.gov

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a complex product, which incorporates substantial portions of all the reactants. nanomaterchem.com These reactions are prized for their high atom economy, procedural simplicity, and ability to generate diverse molecular libraries quickly. nanomaterchem.comresearchgate.net Several one-pot, three-component syntheses for 2-substituted benzothiazoles have been developed. For example, a novel method involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to form the benzothiazole ring. nih.gov Another approach uses 2-iodoaniline, aryl aldehydes, and thiourea (B124793) with a copper catalyst in water to produce a variety of 2-arylbenzothiazoles. nih.govnanomaterchem.comresearchgate.net Such MCR strategies could be envisioned for synthesizing derivatives of this compound, allowing for rapid exploration of structural diversity around the core molecule. nanomaterchem.comresearchgate.net

Synthesis of Key Precursors and Functionalized Intermediates for this compound Analogues

The construction of this compound analogues relies on the synthesis of two primary building blocks: a substituted 2-aminothiophenol, which forms the benzothiazole ring, and a suitably functionalized pyrrolidine derivative.

A crucial precursor for the pyrrolidine moiety is N-protected pyrrolidine-3-carboxylic acid. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of N-Boc-pyrrolidine-3-carboxylic acid is a well-established process. scbt.com

The core benzothiazole structure is typically formed through the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. nih.govmdpi.com This reaction proceeds via the formation of a 2-amido-thiophenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. mdpi.com Various reagents can be employed to facilitate this condensation, including polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid. jgtps.com

For the synthesis of 2-(N-Boc-pyrrolidin-3-yl)-1,3-benzothiazole, N-Boc-pyrrolidine-3-carboxylic acid is coupled with 2-aminothiophenol. This amide coupling reaction can be achieved using standard peptide coupling reagents. The subsequent cyclization to form the benzothiazole ring is a key step.

The final step in the synthesis of the parent compound, this compound, involves the deprotection of the pyrrolidine nitrogen. When the Boc protecting group is used, it can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. jgtps.com

The synthesis of functionalized analogues can be achieved by using substituted 2-aminothiophenols or by modifying the pyrrolidine ring prior to coupling.

Table 1: Key Intermediates and their Synthetic Utility

IntermediateStructureSynthetic Role
N-Boc-pyrrolidine-3-carboxylic acidPrecursor for the pyrrolidin-3-yl moiety
2-AminothiophenolPrecursor for the benzothiazole core
2-(N-Boc-pyrrolidin-3-yl)-1,3-benzothiazoleProtected intermediate of the final compound

Purification and Isolation Techniques for Synthetic this compound Compounds

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds of high purity for subsequent analysis and evaluation. A combination of chromatographic and non-chromatographic techniques is typically employed.

Column Chromatography: This is a fundamental and widely used technique for the purification of benzothiazole derivatives. rsc.orgnih.gov Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often used. rsc.orgsemanticscholar.org For instance, purification of N-substituted 2-aminobenzothiazoles has been successfully achieved using a hexane:ethyl acetate (97:3) solvent system. rsc.org For other derivatives, a mobile phase of 100% dichloromethane (B109758) has been reported. rsc.org

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. Ethanol (B145695) is a commonly used solvent for the recrystallization of 2-substituted benzothiazoles. researchgate.netresearchgate.net In some cases, a mixture of solvents like benzene (B151609) and ethanol (1:1) can be employed. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or biological testing purposes, preparative HPLC is a powerful tool. Reverse-phase HPLC, using columns such as Newcrom R1, can be employed for the separation of benzothiazole compounds. sielc.com A typical mobile phase for reverse-phase HPLC consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The scalability of HPLC methods allows for the isolation of impurities and the purification of larger quantities of the target compound. sielc.com

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of reactions and for the initial development of a suitable solvent system for column chromatography. researchgate.net Pre-coated silica gel plates are commonly used, and the spots can be visualized under UV light or by using staining agents like iodine vapor. researchgate.net

The choice of purification technique depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired level of purity. A combination of these methods often provides the best results.

Table 2: Common Purification Techniques for 2-Substituted Benzothiazoles

TechniqueStationary Phase/SolventApplication
Column ChromatographySilica gel with hexane/ethyl acetate or dichloromethanePrimary purification of crude reaction mixtures rsc.orgsemanticscholar.org
RecrystallizationEthanol or benzene/ethanol mixturesPurification of solid products researchgate.netresearchgate.netscholarsresearchlibrary.com
Preparative HPLCReverse-phase columns with acetonitrile/waterHigh-purity isolation sielc.com
Thin-Layer ChromatographySilica gel platesReaction monitoring and method development researchgate.net

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the specific chemical compound this compound is not available in the public domain.

As a result, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline and content requirements requested. The required detailed research findings, including specific data for Proton (1H) NMR, Carbon-13 (13C) NMR, two-dimensional NMR techniques, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography for this particular molecule, have not been published.

To generate the requested article, published scientific research detailing the synthesis and comprehensive spectroscopic analysis of this compound would be necessary. Without such primary data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

Biological and Pharmacological Investigations of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole and Its Analogues in Vitro and Preclinical Studies

In Vitro Anti-Cancer Activity Profiling

The therapeutic potential of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole and its analogues has been a significant area of investigation in oncology research. In vitro studies have been instrumental in elucidating their anti-cancer properties, focusing on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with specific signaling pathways crucial for tumor progression.

Cytotoxicity Evaluation in Human and Murine Cancer Cell Lines

A primary step in the evaluation of novel anti-cancer agents is the assessment of their cytotoxic effects against a panel of cancer cell lines. Various analogues of this compound have demonstrated a broad spectrum of cytotoxic activity against both human and murine cancer cell lines.

Several studies have synthesized series of benzothiazole (B30560) derivatives and evaluated their growth inhibitory activity. For instance, certain novel benzothiazole derivatives have shown potent cytotoxic effects against the human breast cancer MCF-7 cell line. nih.gov In one study, compounds 4 , 5c , 5d , and 6b were found to be more potent than the standard chemotherapeutic drug cisplatin, with IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov Another study reported that a p-nitro-5-benzylidine-4-thiazolidinone derivative of benzothiazole (4h ) exhibited broad-spectrum antitumor activity against both MCF-7 and liver cancer (HEPG2) cell lines, with IC50 values of 36 and 48 nM, respectively. jocpr.com

The cytotoxic potential of these compounds is not limited to breast cancer. A series of newly synthesized benzothiazole derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. researchgate.net Among these, compound 4 demonstrated powerful growth inhibitory activity against all cell lines, with GI50 values ranging from 0.683 to 4.66 μM/L. researchgate.net Furthermore, newly synthesized benzothiazole arylidine, pyrido[2,3-d]pyrimidine, and pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives were tested against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with doxorubicin (B1662922) as a positive control. mdpi.com In a different study, three benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) and 6-nitrobenzo[d]thiazol-2-ol (C) , showed cytotoxic properties against the human lung carcinoma cell line A549, with IC50 values of 68 μg/mL and 121 μg/mL, respectively. jnu.ac.bdresearchgate.net

The following table summarizes the cytotoxic activity of selected benzothiazole analogues in various cancer cell lines.

CompoundCancer Cell LineActivity MetricValueReference
4 Human Breast (MCF-7)IC508.64 µM nih.gov
5c Human Breast (MCF-7)IC507.39 µM nih.gov
5d Human Breast (MCF-7)IC507.56 µM nih.gov
6b Human Breast (MCF-7)IC505.15 µM nih.gov
Cisplatin (Reference)Human Breast (MCF-7)IC5013.33 µM nih.gov
4h Human Breast (MCF-7)IC5036 nM jocpr.com
4h Human Liver (HEPG2)IC5048 nM jocpr.com
4 60 Human Tumor Cell LinesGI500.683 - 4.66 µM/L researchgate.net
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) Human Lung (A549)IC5068 µg/mL jnu.ac.bdresearchgate.net
6-nitrobenzo[d]thiazol-2-ol (C) Human Lung (A549)IC50121 µg/mL jnu.ac.bdresearchgate.net

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond general cytotoxicity, understanding the mechanisms by which these compounds exert their anti-cancer effects is crucial. Research has shown that some this compound analogues can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

A study on N-1,3-benzothiazol-2-ylbenzamide derivatives revealed that compound 1k has a notable proapoptotic effect, particularly on MCF-7 breast cancer cells. researchgate.net Similarly, a pyrrolidine-based imidazo (B10784944) benzothiazole derivative was found to exhibit specific features of apoptosis, including the enhancement of caspase-3 levels, a key executioner enzyme in the apoptotic cascade. nih.gov

Cell cycle arrest is another important mechanism of anti-cancer drug action. The compound 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO) , a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, has been shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase. nih.gov This arrest is associated with the promotion of histone H3 phosphorylation and the accumulation of EB1 at the cell equator, ultimately leading to the induction of cellular apoptosis. nih.gov Another benzothiazole-based compound, DWP0016 , was found to arrest the cell cycle at the G1 phase and induce apoptosis in SH-SY5Y neuroblastoma cells in a dose-dependent manner. researchgate.net Mechanistic studies indicated that DWP0016 activates p21Cip/WAF1, p27/KIP1, and caspases-3 and -9, which contribute to cell cycle arrest and apoptosis. researchgate.net

Inhibition of Specific Oncogenic Protein Kinases and Receptor Tyrosine Kinases (e.g., C-Met, EGFR)

The dysregulation of protein kinases and receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The this compound scaffold has been explored for its potential to inhibit specific oncogenic kinases, offering a more targeted approach to cancer therapy.

The mesenchymal-epithelial transition factor (c-Met) and the epidermal growth factor receptor (EGFR) are two RTKs that are often highly expressed in lung tumors and play critical roles in non-small cell lung cancer (NSCLC) progression. nih.gov Research has indicated that for effective inhibition of tumorigenesis, targeting both the c-Met and EGFR pathways is necessary. nih.gov Benzothiazole derivatives have been investigated as potential dual inhibitors of these kinases. For instance, substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives have been designed and synthesized as dual inhibitors for both c-Met and VEGFR2 (vascular endothelial growth factor receptor 2), another key RTK involved in angiogenesis. nih.gov

The development of multi-targeting agents that can simultaneously inhibit key signaling pathways, such as c-MET and the G protein-coupled receptor Smoothened (SMO), is being explored to overcome resistance to EGFR inhibitors in NSCLC. researcher.life The benzothiazole scaffold is considered a promising platform for the design of such multi-target inhibitors.

Antimicrobial Efficacy Assessments

In addition to their anti-cancer properties, this compound and its analogues have been investigated for their antimicrobial activity. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents, and these compounds have shown promise in this regard.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of this compound have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications of the benzothiazole core can significantly influence the potency and spectrum of this activity.

Several studies have reported the synthesis of benzothiazole derivatives with significant antibacterial properties. For example, some benzothiazole-clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. nih.gov Compound 41c from this series exhibited excellent activity against Escherichia coli (MIC = 3.1 μg/ml) and Pseudomonas aeruginosa (MIC = 6.2 μg/ml), even more potent than the reference drug ciprofloxacin (B1669076) (MIC = 12.5 μg/ml). nih.gov In another study, a combination of pyrrolidine-2-ones with benzothiazole resulted in compounds that were highly active against P. aeruginosa and E. coli, with an MIC of 12.5 μg/ml, equipotent to ciprofloxacin. nih.gov

Conversely, some derivatives have shown selective activity against Gram-positive bacteria. A thiazole-based pyrrolidine (B122466) derivative, the 4-F-phenyl derivative (11) , was found to selectively inhibit Gram-positive bacteria, exhibiting activity against Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com A series of Naproxen-based heterocyclic derivatives, including a benzothiazole derivative, also showed promising inhibitory activity against tested bacteria compared to amoxicillin. researchgate.net

The following table provides a summary of the antibacterial activity of selected benzothiazole analogues.

Compound/DerivativeBacterial StrainActivity Metric (MIC)Value (µg/mL)Reference
41c Escherichia coli (Gram-negative)MIC3.1 nih.gov
41c Pseudomonas aeruginosa (Gram-negative)MIC6.2 nih.gov
Ciprofloxacin (Reference)E. coli, P. aeruginosaMIC12.5 nih.gov
88a, 88b, 88c, 88d P. aeruginosa, E. coliMIC12.5 nih.gov
88c MRSA (Gram-positive)MIC12.5 nih.gov
4-F-phenyl derivative (11) Staphylococcus aureus (Gram-positive)-- biointerfaceresearch.com
4-F-phenyl derivative (11) Bacillus cereus (Gram-positive)-- biointerfaceresearch.com

Antifungal Activity against Pathogenic Fungi

The antifungal potential of this compound analogues has also been a subject of investigation. These compounds have shown efficacy against various pathogenic fungi, including species of Candida, which are common causes of opportunistic infections in humans.

A study on a new benzothiazole derivative, 6-amino-2-n-pentylthiobenzothiazole (APB) , evaluated its in vitro antifungal activity against 26 strains of the genus Candida. nih.gov The majority of the strains (17 out of 26) were susceptible to APB with an IC50 of ≤ 40 μmol/ml. nih.gov Another study investigating 2,3-pyrrolidinedione derivatives found that the most promising compound exhibited significant antifungal activity against Candida albicans, comparable to the standard oral healthcare antiseptic, chlorhexidine. nih.gov

Furthermore, a series of benzothiazole derivatives were evaluated for their in vitro antifungal activity against five selected dermatophytes. kuleuven.be Compounds 9a and 10a were identified as the most effective in terms of growth inhibition of both dermatophytes and Candida albicans. kuleuven.be

The following table summarizes the antifungal activity of selected benzothiazole analogues.

Compound/DerivativeFungal StrainActivityReference
6-amino-2-n-pentylthiobenzothiazole (APB) Candida spp. (17 strains)IC50 ≤ 40 µmol/ml nih.gov
2,3-pyrrolidinedione derivative Candida albicansComparable to chlorhexidine nih.gov
9a Dermatophytes, Candida albicansGrowth inhibition kuleuven.be
10a Dermatophytes, Candida albicansGrowth inhibition kuleuven.be

Antiviral Potency against Diverse Viral Targets (e.g., HIV, HSV, HCV)

The benzothiazole scaffold has been a subject of significant interest in the search for novel antiviral agents, with various analogues demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). nih.gov

Research into anti-HIV agents has explored the hybridization of the benzothiazole moiety with other pharmacophores. nih.gov While many such hybrid analogues exhibit noteworthy in-vitro anti-HIV potential, their specific mechanisms of action are often not fully elucidated. nih.gov For instance, certain diheteroarylamide-type compounds, which include a 5-nitroisobenzothiazole derivative, have been identified as potent anti-HIV agents. nih.gov In contrast, a study evaluating a series of 2-piperazino-1,3-benzo[d]thiazole derivatives as potential inhibitors of HIV-1 and HIV-2 found no significant activity. researchgate.net

In the context of anti-herpes agents, derivatives such as pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline have shown potential antiviral effects against HSV-1, achieving a 50–61% reduction in viral plaques in vitro. nih.gov Furthermore, specific benzothiazolyl-arylhydrazones, particularly piperidinyl amidrazones, have demonstrated significant antiviral activity against HSV-1. nih.gov

The antiviral potential of benzothiazole-related structures extends to the hepatitis C virus. Thiazolides, a class of compounds characterized by a 2-hydroxyaroyl-N-(thiazol-2-yl)amide structure, have been investigated for their activity against HCV genotypes 1A and 1B. nih.gov Structure-activity relationship (SAR) studies suggest that an electron-withdrawing group at the C(5') position of the thiazole (B1198619) ring generally correlates with increased potency. nih.govresearchgate.net Nitazoxanide, a prominent thiazolide, has shown positive results in clinical trials, and its 5'-chloro analogue has demonstrated comparable in vitro activity against HCV. nih.gov

Additionally, research on related heterocyclic systems has identified promising antiviral activity. A study on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides revealed inhibitory activity against the Yellow Fever Virus (YFV), with the most active compounds showing EC₉₀ values in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua

Anti-Inflammatory and Analgesic Properties (Preclinical Models)

Derivatives of the benzothiazole nucleus are recognized for their significant anti-inflammatory and analgesic properties. researchgate.net A variety of preclinical studies have demonstrated the potential of these compounds to mitigate inflammatory responses and pain. For example, newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies of these compounds showed excellent binding interactions with relevant receptors. nih.gov Similarly, research focused on benzo[d]thiazol-2-amine derivatives has identified compounds with significant analgesic and anti-inflammatory effects, suggesting that inhibition of cyclooxygenase (COX) enzymes may be a mechanism of action. rjpbr.com Structural activity data indicate that substitutions at the para position of a benzenesulphonamide group and the presence of electron-rich groups like NH or OH can enhance these anti-inflammatory and analgesic properties. preprints.org

The anti-inflammatory effects of many benzothiazole analogues are attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. rjpbr.com Both COX-1 and COX-2 are isoforms of the oxidoreductase enzyme responsible for prostaglandin (B15479496) production, a critical step in the inflammation pathway. nih.gov

Several studies have focused on the selective inhibition of COX-2 as a strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In this context, various benzothiazole and related heterocyclic derivatives have been synthesized and evaluated for their COX inhibitory profiles.

One study on a series of thiadiazole-benzothiazole hybrids identified compound 7 (2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide) as the most potent and selective inhibitor of COX-1 in the series, with an inhibition of 51.36 ± 3.32% at a 100 µM concentration. dergipark.org.tr Its effect on COX-2 was weaker (11.05 ± 1.69% inhibition). dergipark.org.tr Other compounds in the series showed non-selective inhibition or selective inhibition of only COX-1 or COX-2. dergipark.org.tr Research on thiazole-based thiazolidinones indicated that benzothiazole-based structures were generally better COX-1 inhibitors compared to thiazole-based ones. mdpi.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Benzothiazole Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Target Enzyme % Inhibition Concentration (µM) Selectivity
Compound 7 * COX-1 51.36 ± 3.32 100 Selective for COX-1
Compound 7 * COX-2 11.05 ± 1.69 100 -
Compound 1 COX-1 25.50 ± 3.54 100 Non-selective
Compound 1 COX-2 22.47 ± 2.67 100 -
Compound 2 COX-1 7.58 ± 1.16 100 Selective for COX-1
Compound 4 COX-2 10.85 ± 2.05 100 Selective for COX-2
Compound 9 COX-2 8.82 ± 1.42 100 Selective for COX-2

*2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide (B32628) Data sourced from DergiPark. dergipark.org.tr

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds. creative-biolabs.comresearchgate.net The injection of carrageenan, a polysaccharide, into the paw induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema, mediated by the release of pro-inflammatory agents like histamine, bradykinin, and prostaglandins. creative-biolabs.comcreative-bioarray.com This model is particularly sensitive to cyclooxygenase inhibitors. researchgate.net

Several studies have utilized this model to confirm the in vivo anti-inflammatory efficacy of benzothiazole derivatives. In one such study, novel benzothiazole derivatives were tested for their ability to reduce paw edema in rats. nih.gov The results showed significant, time-dependent inhibition of inflammation. For instance, compound 17c demonstrated 72%, 76%, and 80% inhibition at 1, 2, and 3 hours post-carrageenan administration, respectively. nih.gov Similarly, compound 17i showed 64%, 73%, and 78% inhibition over the same time course. nih.gov

Another investigation using this model evaluated a 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivative (BT ). researchgate.net This compound also exhibited significant anti-inflammatory effects, reducing paw edema by 70.5% at a dose of 200mg/kg, compared to a 76.92% reduction by the standard drug, acetaminophen, at the same dose. researchgate.net

Table 2: Anti-Inflammatory Activity of Benzothiazole Analogues in Carrageenan-Induced Paw Edema Model This table is interactive. You can sort the data by clicking on the column headers.

Compound Time (hours) % Inhibition of Edema
17c 1 72
17c 2 76
17c 3 80
17i 1 64
17i 2 73
17i 3 78
BT (200mg/kg) 3 70.5
Acetaminophen (200mg/kg) 3 76.92

Data sourced from PubMed Central and ResearchGate. researchgate.netnih.gov

Anti-Diabetic Research (In Vitro Enzyme Assays)

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-diabetic agents. ijmrset.comkoreascience.kr Their therapeutic potential is being explored through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. nih.gov The synthesis of novel benzothiazole-pyrazolidinedione hybrids has also yielded compounds with promising anti-hyperglycemic potency, with some demonstrating greater activity than standard drugs in preclinical models. nih.gov

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, such as α-glucosidase and α-amylase. nih.govmdpi.com The inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the rise in blood glucose after a meal. nih.gov

Research has shown that compounds featuring a pyrrolidine ring, a key component of the titular molecule, can be effective inhibitors of these enzymes. nih.gov A study on N-Boc-proline amides, which are pyrrolidine derivatives, identified several potent inhibitors. nih.govnih.gov The 4-methoxy analogue 3g was particularly noteworthy, showing significant inhibitory activity against both α-amylase and α-glucosidase with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.govnih.gov

Similarly, benzothiazine derivatives have been investigated for this activity. dovepress.com A study of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides identified several compounds with potent α-glucosidase inhibition, with some exhibiting IC₅₀ values lower than the standard drug, acarbose. mdpi.com For example, compound 12a showed an IC₅₀ value of 18.25 µM against α-glucosidase. mdpi.com

Table 3: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine and Benzothiazine Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Enzyme Inhibited IC₅₀ Value
Pyrrolidine derivative 3g α-Amylase 26.24 µg/mL
Pyrrolidine derivative 3g α-Glucosidase 18.04 µg/mL
Pyrrolidine derivative 3a α-Amylase 36.32 µg/mL
Pyrrolidine derivative 3f α-Glucosidase 27.51 µg/mL
Benzothiazine derivative 12a α-Glucosidase 18.25 µM
Benzothiazine derivative 12d α-Glucosidase 20.76 µM
Benzothiazine derivative 12g α-Glucosidase 24.24 µM
Benzothiazine derivative 11c α-Glucosidase 30.65 µM
Acarbose (Standard) α-Glucosidase 58.8 µM

Data sourced from PubMed Central and MDPI. nih.govmdpi.comnih.gov

Non-enzymatic glycation is a reaction between reducing sugars and the free amino groups of proteins, leading to the formation of Advanced Glycation End Products (AGEs). rsc.org The accumulation of AGEs is accelerated in hyperglycemic conditions and contributes to various diabetic complications by inducing structural and functional changes in proteins. rsc.org Therefore, inhibiting the glycation process is a valid therapeutic target.

A study investigating the protein anti-glycation activity of thirty-three benzothiazole derivatives found several compounds that acted as potent inhibitors of methylglyoxal-mediated glycation. researchgate.net Compound 1 in this study was identified as the most active, with an IC₅₀ value of 187 ± 2.6 µM. This was significantly more potent than the standard inhibitor, rutin (B1680289) (IC₅₀ = 294 ± 1.5 µM). researchgate.net Several other derivatives also showed significant activity, identifying a new potential role for benzothiazoles in mitigating diabetic complications. researchgate.net

Table 4: Anti-Glycation Activity of Benzothiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound IC₅₀ (µM)
Benzothiazole derivative 1 187 ± 2.6
Benzothiazole derivative 2 219 ± 3.6
Benzothiazole derivative 17 226 ± 1.6
Benzothiazole derivative 3 224 ± 1.9
Benzothiazole derivative 4 223 ± 3.3
Benzothiazole derivative 5 238 ± 2.2
Benzothiazole derivative 7 266 ± 5.4
Benzothiazole derivative 18 274 ± 3.6
Rutin (Standard) 294 ± 1.5

Data sourced from ResearchGate. researchgate.net

Neuroprotective and Neurodegenerative Disease Research (In Vitro Enzyme Assays)

The therapeutic potential of this compound and its structural analogues has been a subject of investigation for neurodegenerative disorders. Research has focused on their ability to modulate the activity of key enzymes implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's disease. In vitro enzyme assays have been pivotal in elucidating the inhibitory capabilities of these compounds against monoamine oxidases and cholinesterases.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. The inhibition of these enzymes, particularly MAO-B, is a validated strategy for managing neurodegenerative conditions. Studies on benzothiazole analogues have revealed selective inhibitory activity against MAO-B.

For instance, a series of benzothiazole-propanamide derivatives incorporating a pyrrolidine moiety demonstrated selective MAO-B inhibitory effects. Specifically, compounds N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed significant inhibition of MAO-B, with inhibition rates of 60.10% and 66.30% respectively at a concentration of 100 μM. researchgate.net In contrast, these compounds exhibited poor activity against the MAO-A isoform, highlighting their selectivity. researchgate.net

Further research into other classes of benzothiazole analogues, such as benzothiazole-hydrazone derivatives, has identified even more potent and selective MAO-B inhibitors. One of the most active compounds in a studied series, a derivative referred to as compound 3e , displayed a half-maximal inhibitory concentration (IC₅₀) value of 0.060 µM against human MAO-B (hMAO-B). pensoft.net Another promising multi-target benzothiazole derivative, 3s , which also contains a pyrrolidine component, was identified as a potent MAO-B inhibitor with an IC₅₀ value of 1.6 µM. nih.gov

Table 1: In Vitro MAO-B Inhibition Data for Selected Benzothiazole Analogues


Compound NameStructureMAO-B InhibitionReference
N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBenzothiazole-propanamide-pyrrolidine60.10% inhibition @ 100 µM nih.gov
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBenzothiazole-propanamide-pyrrolidine66.30% inhibition @ 100 µM nih.gov
Compound 3eBenzothiazole-hydrazoneIC₅₀ = 0.060 µM mdpi.com
Compound 3sPyrrolidinyl-benzothiazoleIC₅₀ = 1.6 µM

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Research has demonstrated that various benzothiazole analogues possess significant inhibitory activity against these enzymes, with many showing a preference for BChE.

The same benzothiazole-propanamide derivatives that showed MAO-B inhibition were also evaluated against cholinesterases. N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide were effective BChE inhibitors, with IC₅₀ values of 12.33 μM and 15.12 μM, respectively. researchgate.net However, their activity against AChE was poor. researchgate.net

Another study focusing on benzothiazole-piperazine derivatives identified a compound, LB05 , as a highly potent, mixed-type AChE inhibitor with an IC₅₀ of 0.40 µM. sigmaaldrich.com In the pursuit of multi-target ligands, compound 3s , a pyrrolidinyl-benzothiazole derivative, was found to inhibit both AChE and BChE with IC₅₀ values of 6.7 µM and 2.35 µM, respectively. nih.gov Furthermore, a series of benzothiazolone derivatives was assessed, with compound M13 emerging as the most potent BChE inhibitor, having an IC₅₀ value of 1.21 μM. nih.gov

Table 2: In Vitro Cholinesterase Inhibition Data for Selected Benzothiazole Analogues


Compound NameTarget EnzymeInhibitory Activity (IC₅₀)Reference
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBChE12.33 µM nih.gov
N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBChE15.12 µM nih.gov
Compound LB05AChE0.40 µM
Compound 3sAChE6.7 µM
BChE2.35 µM
Compound M13BChE1.21 µM

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov While specific in vitro data on the inhibition of CYP enzymes by this compound itself are not widely documented, analysis of its structural components offers some insight.

Given the critical role of CYP enzymes in drug metabolism, a thorough evaluation of any new chemical entity's potential for CYP inhibition is a standard part of preclinical development. However, specific experimental IC₅₀ values for this compound and its direct analogues against major CYP isoforms are not available in the reviewed literature.

Anti-Tubercular Activity against Mycobacterium Strains (In Vitro Studies)

Tuberculosis remains a significant global health challenge, and the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The benzothiazole scaffold has been identified as a promising nucleus for the development of new anti-tubercular drugs. mdpi.com

Various analogues featuring the benzothiazole moiety have demonstrated notable potency against M. tuberculosis. In one study, a series of pyrimidine-tethered benzothiazole derivatives were evaluated. The most potent compounds were tested against MDR and XDR strains, with many derivatives showing good efficacy, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 62.5 µg/mL against the XDR strain. mdpi.com Another investigation focused on a distinct benzothiadiazole derivative, 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate, which exhibited a potent MIC of 0.25 μg/mL against M. tuberculosis in a resazurin (B115843) microtiter assay. nih.gov These findings underscore the potential of the broader benzothiazole class as a source of new anti-tubercular leads.

Table 3: In Vitro Anti-Tubercular Activity of Selected Benzothiazole Analogues


Compound ClassMycobacterium StrainActivity (MIC)Reference
Pyrimidine-tethered benzothiazolesXDR *M. tuberculosis*3.9–62.5 µg/mL researchgate.net
4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate*M. tuberculosis*0.25 µg/mL pensoft.net

Antioxidant Capacity and Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. Various benzothiazole derivatives have been synthesized and evaluated for their antioxidant potential using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging methods. mdpi.com

Studies have shown that synthesized benzothiazole derivatives possess significant radical scavenging capabilities. mdpi.com One investigation of benzothiazole-thiazolidinone derivatives demonstrated their ability to scavenge both DPPH and hydroxyl radicals. The IC₅₀ values for DPPH scavenging for a series of five compounds (7a-e) ranged from 112.92 µg/mL to 323.68 µg/mL, while for hydroxyl radical scavenging, the IC₅₀ values ranged from 106.59 µg/mL to 292.75 µg/mL. Another study on benzothiazol-2-yl-hydrazone derivatives found that compounds bearing methoxy (B1213986) groups exhibited promising antioxidant activity, in some cases superior to the standard antioxidant, ascorbic acid. These results indicate that the benzothiazole scaffold can be chemically modified to produce potent antioxidant agents.

Table 4: Antioxidant Activity (IC₅₀) of Benzothiazole-Thiazolidinone Analogues


Compound IDDPPH Scavenging IC₅₀ (µg/mL)Hydroxyl Radical Scavenging IC₅₀ (µg/mL)Reference
7a167.27151.94
7b112.92106.59
7c236.95217.38
7d323.68292.75
7e214.74197.06
Ascorbic Acid (Standard)26.4928.02

Anticonvulsant Activity Evaluation (Preclinical Models)

Epilepsy is a common neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and better safety profiles is ongoing. The benzothiazole nucleus and related structures have been explored for their potential as anticonvulsant agents in various preclinical models.

A study on 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones, which are structurally related to the core compound of interest, demonstrated significant anticonvulsant activity against isoniazid-induced seizures in rodents. The most active compound from this series, designated 2a , showed a median effective dose (ED₅₀) of 24.3 mg/kg in mice and 15.9 mg/kg in rats when administered intraperitoneally.

In other preclinical seizure models, such as the maximal electroshock (MES) test, different benzothiazole analogues have also shown promise. A series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides was evaluated, with one compound (Compound 9 ) emerging as the most potent agent in the MES model. semanticscholar.org Another investigation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound (Compound 33 ) with promising antiseizure properties, including an ED₅₀ of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz seizure model. These preclinical findings suggest that the benzothiazole-pyrrolidine framework is a valuable scaffold for the development of novel anticonvulsant agents.

Table 5: Anticonvulsant Activity of Selected Analogues in Preclinical Models


Compound Class/IDAnimal ModelSeizure ModelActivity (ED₅₀)Reference
Compound 2a (thiazole analogue of tetrahydropyrrolo[2,1-b]benzothiazol-1-one)MiceIsoniazid-induced24.3 mg/kg nih.gov
Rats15.9 mg/kg
Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative)MiceMES27.4 mg/kg
6 Hz (32 mA)30.8 mg/kg
Compound 9 (N-(4-(benzothiazole-2-yl) phenyl) benzene sulfonamide derivative)MiceMESMost potent in series

Other Enzyme-Specific Inhibition Studies (e.g., PARP enzymes)nih.gov

While direct investigations into the enzyme-specific inhibitory profile of this compound are not extensively documented in publicly available literature, research into analogous structures provides significant insights into its potential pharmacological activities, particularly concerning the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The structural motifs of a pyrrolidine ring linked to a bicyclic aromatic system, such as benzothiazole, are features present in compounds that have demonstrated potent inhibitory effects on various enzymes, including PARP.

The PARP family of enzymes, especially PARP-1 and PARP-2, are crucial in the cellular process of DNA damage repair. acs.org The inhibition of these enzymes has emerged as a significant therapeutic strategy in oncology. acs.org Structurally related compounds to this compound have been synthesized and evaluated as PARP inhibitors, suggesting that this scaffold is of considerable interest in the development of novel therapeutic agents.

For instance, a series of benzimidazole (B57391) carboxamide derivatives featuring a pyrrolidine moiety at the 2-position have been developed and shown to be potent inhibitors of both PARP-1 and PARP-2. acs.org The benzimidazole core is structurally similar to the benzothiazole core, making these findings particularly relevant. In one such study, compounds were synthesized based on the structure of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, an analogue of the subject compound. acs.org Several of these derivatives exhibited significant PARP-1 and PARP-2 inhibition, with IC50 values in the nanomolar range, comparable to the well-established PARP inhibitor, veliparib. acs.org

Notably, compounds 5cj and 5cp from this series demonstrated potent inhibition of both PARP-1 and PARP-2, with IC50 values of approximately 4 nM for both enzymes. acs.org These compounds feature a substituted pyrrolidine ring attached to the benzimidazole core, underscoring the importance of the pyrrolidine moiety for potent PARP inhibition. acs.org Molecular docking studies of these compounds have indicated that the amide group acts as a hydrogen bond donor and acceptor, interacting with key amino acid residues in the active site of PARP-1, such as Gly-863 and Ser-904. acs.org Furthermore, the benzimidazole ring engages in π-π stacking interactions with Tyr-907, and the side chain attached to the pyrrolidine ring inserts into a hydrophobic pocket within the enzyme's active site. acs.org

Table 1: In Vitro PARP-1 and PARP-2 Inhibition of Benzimidazole-Pyrrolidine Analogues

Compound PARP-1 IC50 (nM) PARP-2 IC50 (nM)
5cc 9.8 12.3
5ch 8.5 10.1
5ci 7.6 8.9
5cj 4.1 4.3
5co 6.4 7.5
5cp 3.9 4.0
Veliparib 4.8 4.5

Data sourced from Min, R., et al. (2019). acs.org

Furthermore, the benzothiazole scaffold itself has been identified as a versatile nicotinamide (B372718) mimic that can lead to nanomolar inhibition of different PARP enzymes. nih.govmdpi.com A study on acs.orgnih.govmdpi.comtriazolo[3,4-b]benzothiazole (TBT) derivatives revealed that this scaffold can effectively compete with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes. nih.govmdpi.com This demonstrates the potential of the benzothiazole ring system as a core structure for the design of novel PARP inhibitors. researchgate.net

While the primary focus of analogous structures has been on PARP inhibition, derivatives of benzothiazole linked to a pyrrolidine moiety have also been investigated for their inhibitory effects on other enzymes. For example, certain N-(substituted-benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives have been shown to be good inhibitors of Butyrylcholinesterase (BuChE) and selective inhibitors of Monoamine Oxidase-B (MAO-B). nih.gov Specifically, compounds 2c and 2h in a study exhibited BuChE inhibition with IC50 values of 15.12 μM and 12.33 μM, respectively. These compounds also showed selective MAO-B inhibition.

Table 2: In Vitro BuChE and MAO-B Inhibition of Benzothiazole-Pyrrolidine Analogues

Compound BuChE IC50 (μM) MAO-B Inhibition (%) at 100 μM
2c 15.12 60.10
2h 12.33 66.30

Data sourced from He, Z. W., et al. (2023).

Mechanistic Elucidation of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole S Biological Actions

Identification of Specific Molecular Targets and Receptor Binding Sites

Research into derivatives of 2-(pyrrolidin-3-yl)-1,3-benzothiazole has identified several key molecular targets, primarily centered around neurodegenerative diseases and cancer. The benzothiazole (B30560) nucleus, often considered a "privileged scaffold" in medicinal chemistry, combined with a pyrrolidine (B122466) ring, allows these molecules to interact with a diverse range of biological macromolecules. nih.gov

Key molecular targets identified for this class of compounds include:

Cholinesterases and Monoamine Oxidases : In the context of Alzheimer's disease, derivatives have been designed as multi-target-directed ligands. nih.gov Specific enzymes targeted include Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase-B (MAO-B). nih.govnih.govanadolu.edu.trtandfonline.com

Histamine H3 Receptor (H3R) : The pyrrolidine moiety, a common feature in H3R antagonists, makes this receptor a significant target for benzothiazole derivatives. nih.govuniba.it The H3 receptor is a presynaptic autoreceptor that modulates the release of various neurotransmitters, making it a target for cognitive and wakefulness-promoting agents. nih.govresearchgate.net

PI3K/Akt/mTOR Pathway Enzymes : The Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and mammalian Target of Rapamycin (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is common in many cancers. nih.govnih.gov Various benzothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, highlighting their potential as anticancer agents. nih.govnih.govacs.orgnih.gov

Bacterial Enzymes : Certain derivatives have been investigated for their antibacterial properties, targeting essential bacterial enzymes. These include DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, and Dihydropteroate Synthase (DHPS), an enzyme involved in folate synthesis. nih.govmdpi.com

Characterization of Enzyme Inhibition Kinetics and Potency (e.g., IC50, Ki determination)

The potency of 2-(pyrrolidinyl)-1,3-benzothiazole derivatives has been quantified against various enzymatic targets. These studies typically determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) to measure the compound's effectiveness.

For neurodegenerative disease targets, several pyrrolidine-containing benzothiazole derivatives have shown significant inhibitory activity. For instance, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) was identified as a promising multi-target-directed ligand with a Ki value of 0.036 µM at the H3 receptor and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM against AChE, BuChE, and MAO-B, respectively. nih.govtandfonline.com Another derivative, compound 3b , which features a shorter two-methylene spacer, was the strongest AChE inhibitor in its series with an IC50 value of 0.44 μM. uniba.it

In other studies, derivatives such as N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) showed good inhibitory potency against BuChE with IC50 values of 15.12 μM and 12.33 μM, respectively, and also exhibited selective MAO-B inhibition. nih.govresearchgate.net

The table below summarizes the inhibitory activities of selected derivatives.

Investigation of Cellular Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

The PI3K/Akt/mTOR signaling pathway is one of the most frequently deregulated cascades in human cancers, controlling cell proliferation, growth, and survival. researchgate.netmdpi.com The benzothiazole scaffold has been central to the development of potent inhibitors targeting this pathway. acs.orgnih.gov

A notable example is the novel benzothiazole derivative PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) , which was shown to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Mechanistic studies revealed that PB11 treatment led to the downregulation of PI3K and Akt. nih.gov This suppression of the PI3K/Akt signaling pathway induced classical apoptotic symptoms, including DNA fragmentation and increased activity of caspases-3 and -9. nih.gov These findings suggest that the compound induces cytotoxicity and apoptosis in cancer cells by inhibiting this critical survival pathway. nih.gov

Further research has led to the design of numerous benzothiazole-based compounds as selective PI3K inhibitors or dual PI3K/mTOR inhibitors. nih.govnih.gov These studies confirm that the benzothiazole scaffold is a viable pharmacophore for modulating the PI3K/Akt/mTOR cascade, a key mechanism for its anticancer effects. nih.govtbzmed.ac.ir

Elucidation of Receptor Interactions and Activation/Inhibition Profiles

Molecular docking studies have provided detailed insights into how 2-(pyrrolidinyl)-1,3-benzothiazole derivatives interact with their target receptors at an atomic level. These computational models help explain the observed inhibitory profiles and guide the design of more potent and selective molecules.

For the Histamine H3 Receptor, the binding mode of a pyrrolidine-containing derivative revealed several key interactions. The protonated nitrogen within the pyrrolidine ring is crucial, forming a salt bridge and hydrogen bonds with the amino acid residue Glutamic acid 176 (Glu176). Additional hydrogen bonding with Arginine 351 (Arg351) further anchors the ligand in the receptor's active site. uniba.it This ionic interaction with a key acidic residue is a hallmark of many H3R antagonists. uniba.it

In the active site of Acetylcholinesterase (AChE), a different set of interactions is observed. The same derivative is anchored within the active site gorge between key amino acids. A critical cation-pi interaction occurs between the protonated pyrrolidine ring and the aromatic side chain of Tryptophan 86 (Trp86). Further stabilization is achieved through CH–π interactions with Tyrosine 337 (Tyr337) and hydrogen bonds with Glutamic acid 202 (Glu202) and Phenylalanine 295 (Phe295). uniba.it

These distinct binding modes at different targets, despite originating from the same core scaffold, underscore the versatility of the 2-(pyrrolidinyl)-1,3-benzothiazole structure in medicinal chemistry.

Studies on DNA/RNA Interactions and Other Biomolecular Binding

Direct interaction of this compound or its derivatives with DNA or RNA has not been a primary focus of reported research. Instead, the biological activity of this compound class that affects nucleic acid processes is typically mediated through the inhibition of enzymes that interact with DNA.

A key example is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for managing DNA topology during replication. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, benzothiazole derivatives prevent the enzyme from carrying out its function, which ultimately leads to bacterial cell death. nih.gov For instance, the derivative 19a demonstrated potent inhibition of the DNA gyrase enzyme with an IC50 value of 9.5 nM. nih.gov This represents a significant biomolecular interaction that disrupts DNA-related functions without the compound binding directly to the DNA helix itself.

Additionally, some benzothiazole derivatives have been found to inhibit beta-amyloid (Aβ) aggregation, a key pathological process in Alzheimer's disease. anadolu.edu.trresearchgate.net This indicates that these compounds can interact with pathogenic proteins and modulate their aggregation, representing another form of biomolecular binding outside of typical enzyme or receptor inhibition.

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole Derivatives

Impact of Substituent Variations on Biological Activities and Selectivity

The biological activity and target selectivity of 2-(pyrrolidin-3-yl)-1,3-benzothiazole derivatives are profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and efficacy.

In a series of benzothiazole-propanamide derivatives designed as multi-target-directed ligands, substitutions on the benzothiazole (B30560) ring were critical for activity against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B). nih.gov Specifically, a methyl group at the 5-position or a bromine atom at the 6-position of the benzothiazole ring resulted in compounds with good inhibitory potency for BuChE and selective MAO-B inhibitory effects. nih.gov In contrast, these derivatives showed poor activity against acetylcholinesterase (AChE) and MAO-A, highlighting the role of these substituents in conferring target selectivity. nih.gov

For antiproliferative activities, modifications on other parts of the molecular scaffold have been explored. In a library of phenylacetamide derivatives featuring a benzothiazole nucleus, the substitution pattern on the N-phenyl ring was systematically varied. The introduction of electron-withdrawing groups like halogens (chloro, fluoro) or a nitro group on the N-phenyl ring was a key determinant of antiproliferative effects in pancreatic and paraganglioma cancer cell lines. mdpi.com Further studies on other benzothiazole series have shown that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring can increase antiproliferative activity. mdpi.com

The table below summarizes the impact of specific substituent variations on the biological activity of selected benzothiazole derivatives.

Compound IDBenzothiazole SubstitutionOther Key SubstitutionsTarget/ActivityPotency (IC₅₀ or % Inhibition)
2c nih.gov5-methylN-propanamide-pyrrolidineBuChE Inhibition15.12 µM
MAO-B Inhibition60.10% at 100 µM
2h nih.gov6-bromoN-propanamide-pyrrolidineBuChE Inhibition12.33 µM
MAO-B Inhibition66.30% at 100 µM
4l mdpi.com5-chloroN-(3-nitrophenyl)-2-phenylacetamideAntiproliferative (Pancreatic Cancer)Not specified, but noted as having greater effect and selectivity
4m mdpi.com5-chloroN-(3,4-dichlorophenyl)-2-phenylacetamideAntiproliferative (Pancreatic Cancer)Not specified, but showed improved activity

Role of Pyrrolidine (B122466) Ring Conformation, Stereochemistry, and Substitution Patterns on Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, largely due to its three-dimensional nature and the stereogenicity of its carbon atoms. nih.govresearchgate.net Its non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows it to efficiently explore the pharmacophore space and adopt conformations that are favorable for binding to biological targets. researchgate.net

The stereochemistry of the pyrrolidine ring is a critical factor influencing biological profiles. Different stereoisomers can exhibit varied binding modes with enantioselective proteins, leading to distinct pharmacological outcomes. nih.govresearchgate.net For instance, studies on related scaffolds have shown that the orientation of substituents can determine whether a compound acts as an agonist or an antagonist. The 3-R-methylpyrrolidine configuration, when compared to the 3-S-methylpyrrolidine or an unsubstituted ring, was found to promote a pure antagonist profile for the estrogen receptor α (ERα). nih.gov

Substitution patterns on the pyrrolidine ring also play a significant role. The introduction of a methyl group at the C-3 position of the pyrrolidine ring has been used as a strategy to enhance metabolic stability by preventing unwanted oxidation that can occur with hydroxy-substituted pyrrolidines. nih.gov This modification can confer better pharmacokinetic profiles without compromising the desired biological activity. nih.gov The spatial arrangement of substituents can also endorse specific ring conformations; for example, a cis-4-CF₃ substituent on a pyrrolidine scaffold was shown to favor a pseudo-axial conformation for other groups on the ring, leading to full agonism at the GRP40 receptor. nih.gov

Influence of Benzothiazole Ring Modifications (e.g., Halogenation, Methylation, Nitro Groups)

Modifications to the benzothiazole ring itself are a cornerstone of SAR studies for this class of compounds. The literature consistently shows that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.com

Halogenation: The introduction of halogen atoms such as chlorine and bromine onto the benzothiazole ring has been shown to modulate biological activity.

Bromination: A bromo group at the 6-position of the benzothiazole core, as seen in N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, yielded a potent BuChE inhibitor. nih.gov

Chlorination: A chloro group at the 5-position was a common feature in a series of benzothiazole derivatives with antiproliferative activity. mdpi.com In other studies, compounds with a 5-chloroindole (B142107) moiety attached to a benzothiazole scaffold showed better anti-inflammatory activity than those with a 7-chloroindole (B1661978) group. chalcogen.ro

Methylation: The addition of a methyl group can also enhance potency. N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide was identified as a good inhibitor of BuChE. nih.gov However, in some other series of 2-styryl benzothiazolium salts, substituents like methyl groups at positions 5 and 6 did not significantly increase the desired biological activity, indicating the context-dependent nature of such modifications. researchgate.net

Nitro Groups: The introduction of a strong electron-withdrawing nitro group has been linked to enhanced antiproliferative effects. Research has found that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring can increase this specific activity. mdpi.com

The following table summarizes the influence of these modifications on the benzothiazole ring.

Modification TypePosition on Benzothiazole RingResulting Biological Activity
Methylation C-5Good BuChE Inhibition nih.gov
Halogenation (Bromo) C-6Potent BuChE Inhibition nih.gov
Halogenation (Chloro) C-5Antiproliferative Activity mdpi.com
Nitro Group C-6Increased Antiproliferative Activity mdpi.com

Identification of Key Pharmacophoric Elements Crucial for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For benzothiazole derivatives, several key elements have been identified.

In other, related benzothiazole series, more specific pharmacophoric features have been proposed. These include:

A quaternary nitrogen atom within the benzothiazole ring system. researchgate.net

The presence of an electron-donating group at the para-position of an attached phenyl ring. researchgate.net

Specific alkyl groups (allyl, propargyl, or methyl) attached to the heterocyclic nitrogen atom. researchgate.net

These elements contribute to the necessary interactions—such as hydrogen bonding, hydrophobic interactions, or π-π stacking—within the target's binding pocket, which are essential for eliciting a biological response.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com

For benzothiazole and pyrrolidine derivatives, both 2D and 3D-QSAR models have been developed to predict biological activity and guide the design of new, more potent molecules. scispace.comresearchgate.net

2D-QSAR: These models correlate biological activity with 2D molecular descriptors. For a series of benzothiazole derivatives, a statistically significant 2D-QSAR model was developed that could explain over 85% of the total variance in the training data set (r² = 0.8578). researchgate.net The model demonstrated good internal and external predictive ability (q² = 0.7415 and pred_r² = 0.7015, respectively). researchgate.net The descriptors used in such models often relate to the molecule's lipophilic, geometric, physicochemical, and steric properties. nih.gov

3D-QSAR: These models provide a more detailed, three-dimensional understanding of SAR. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. scispace.com For a series of spiro[pyrrolidin-3,2-oxindoles], which contain the pyrrolidine ring, CoMFA and CoMSIA models were successfully developed. scispace.com These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to either increase or decrease biological activity, thus providing a clear roadmap for chemical optimization. QSAR analysis of tricyclic quinoline (B57606) derivatives revealed that diuretic activity increases with higher values of logP, refractivity, and dipole moment, and with lower values of molecular volume and surface area. uran.ua

The development of robust QSAR models is crucial for rational drug design, allowing for the virtual screening of compounds and the prioritization of synthetic efforts towards molecules with the highest predicted activity.

Computational and Theoretical Investigations of 2 Pyrrolidin 3 Yl 1,3 Benzothiazole

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Analysis of Binding Poses, Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Docking studies on various benzothiazole (B30560) derivatives reveal their capacity to form a range of stabilizing intermolecular interactions within the active sites of target proteins. The benzothiazole ring system, with its extended π-delocalized electrons, is capable of engaging in π-π stacking and other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov For instance, in studies involving E. coli dihydroorotase, benzothiazole derivatives were observed to lodge into the active site cavity, driven primarily by hydrophobic interactions. mdpi.com

Furthermore, the nitrogen and sulfur heteroatoms in the benzothiazole ring, along with functional groups on the pyrrolidine (B122466) ring, can act as hydrogen bond acceptors or donors. Docking simulations of benzothiazole-containing compounds with targets such as Dihydropteroate synthase (DHPS) and Cytochrome P450 have shown the formation of crucial hydrogen bonds with key residues like Lysine and Isoleucine. nih.govresearchgate.net These interactions are fundamental for the specific recognition and stable binding of the ligand to its receptor. researchgate.net The pyrrolidine moiety can also contribute to binding, often fitting into hydrophobic pockets or positioning its nitrogen atom to form hydrogen bonds.

Table 1: Examples of Intermolecular Interactions for Benzothiazole Derivatives with Protein Targets
Compound ClassProtein TargetKey Interacting ResiduesTypes of Interactions
Benzothiazole-pyrazolesDHPSLys220, Arg254Arene-H, π-π stacking
Benzothiazole-thiazolidinonesCYP450 3A4Ile369, Gly481, Phe213Hydrogen bonds, Hydrophobic
Benzothiazole derivativesE. coli DihydroorotasePhe12, Leu232Hydrophobic, π-stacking
N-(1,3-benzothiazole-2-yl) acetamidesM. tuberculosis (1ENY)Gly96, Lys165, Phe41Hydrogen bonds, Hydrophobic

Prediction of Binding Affinities and Energetics (e.g., Binding Energy Scores)

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger, more favorable binding interaction. Studies on various hybrid molecules of benzothiazole have reported a wide range of docking scores depending on the specific derivative and the target protein. For example, benzothiazole derivatives targeting histone deacetylase 8 (HDAC8) have shown binding energies (ΔG) ranging from -6.322 to -9.460 kcal/mol. hilarispublisher.com Similarly, when docked against CYP450 3A4, certain benzothiazole-thiazolidinone analogues achieved docking scores as low as -8.634. researchgate.net Docking scores for other benzothiazole compounds against E. coli dihydroorotase have been recorded in the range of -2.54 to -5.02. mdpi.com These values provide a quantitative estimate of the ligand's potential potency and are crucial for prioritizing compounds for further experimental testing.

Table 2: Predicted Binding Affinities for Various Benzothiazole Derivatives
Compound TypeProtein Target (PDB ID)Docking Score / Binding Energy (kcal/mol)
Benzothiazole-hydroxamic acid hybridHDAC8 (1T69)-9.46
Benzothiazole-thiazolidinone analogueCYP450 3A4-8.634
Benzothiazole derivative 3 E. coli Dihydroorotase-5.02
Benzothiazole derivative 10 E. coli Dihydroorotase-4.98
N-(1,3-benzothiazole-2-yl) acetamide (B32628) 7b M. tuberculosis (1ENY)-7.9

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is essential for assessing the stability of the predicted binding pose and understanding the conformational dynamics of both the ligand and the protein. nih.goveasychair.org

The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. nih.gov A stable complex is typically characterized by a low and converging RMSD value, often within 1–3 Å for small globular proteins, indicating that the ligand remains securely bound in the active site without causing significant structural perturbations. nih.govdntb.gov.ua For example, MD simulations of a benzimidazole (B57391) derivative (structurally related to benzothiazoles) complexed with the SARS-CoV-2 main protease showed the complex reaching equilibrium with an average RMSD of 1.8 Å over a 100 ns simulation, suggesting high stability. nih.gov Such simulations provide crucial information on the dynamic behavior of the complex, which is vital for confirming the validity of docking results and understanding the mechanism of action. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. scirp.org These methods can calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. scirp.org

DFT studies on benzothiazole and its derivatives have been conducted to understand how different substituents affect their electronic properties. scirp.orgresearchgate.net For example, one study calculated the HOMO-LUMO gap for various 2-substituted benzothiazoles, revealing how substitutions at this position can alter reactivity. scirp.org These calculations also provide insights into the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps to identify electrophilic and nucleophilic sites on the molecule, thereby predicting how it will interact with other molecules. scirp.org

Table 3: Example Electronic Properties of Pyrrolidinone Derivatives Calculated by DFT
CompoundE(HOMO) (a.u.)E(LUMO) (a.u.)Energy Gap ΔE (a.u.)
HTEP-0.231-0.0190.212
EOEP-0.245-0.0210.224
OETA-0.233-0.0380.195
PTA-0.229-0.0710.158
PY-0.247-0.0340.213

Data adapted from a study on pyrrolidinone derivatives, illustrating typical DFT outputs. arabjchem.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models are used early in the drug discovery process to computationally screen compounds for desirable properties, helping to identify candidates with a higher probability of success in clinical trials. mdpi.com

Gastrointestinal Absorption and Blood-Brain Barrier Permeability Modeling

Gastrointestinal (GI) absorption is a key parameter for orally administered drugs, determining how much of the drug enters the bloodstream. nih.govuoa.gr Computational models predict GI absorption based on a molecule's physicochemical properties, such as its lipophilicity, size, and polar surface area. mdpi.com Studies on various benzothiazole derivatives have shown predictions of good to high GI absorption, suggesting their potential for oral bioavailability. nih.govresearchgate.net

Blood-brain barrier (BBB) permeability is another critical factor, especially for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain, and the ability of a compound to cross it is often predicted using computational models. These models assess factors like lipophilicity and the number of hydrogen bond donors and acceptors. For benzothiazole derivatives, in silico predictions often indicate whether a compound is likely to be BBB permeant or non-permeant, which is crucial for determining its therapeutic applications. mdpi.comnih.gov For example, ADME predictions for a series of 2-hydroxy benzothiazole-based compounds indicated that they were not likely to be BBB permeant. nih.gov

Table 4: Predicted ADMET Properties for Representative Benzothiazole Derivatives
Compound ClassGI Absorption PredictionBBB Permeant PredictionBioavailability Score
Benzothiazole-pyridinonesHighNo0.55
2-Hydroxy benzothiazole derivativesHighNoN/A
Bicyclo (aryl methyl) benzamides>70%YesN/A

N/A: Not Available in the cited source.

Metabolic Stability and Major Metabolite Prediction

For 2-(pyrrolidin-3-yl)-1,3-benzothiazole, the likely sites of metabolism can be predicted using various software tools that calculate the reactivity of different atoms in the molecule. The benzothiazole and pyrrolidine rings both present potential sites for metabolic transformation.

Potential Metabolic Pathways:

Oxidation: The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. N-dealkylation is also a possible metabolic route. The benzothiazole ring can undergo aromatic hydroxylation.

Conjugation: Following initial oxidative metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Predicted Major Metabolites:

Computational software can predict the likelihood of metabolism at specific sites. For this compound, the following are potential major metabolites, ranked by their predicted likelihood of formation:

Hydroxylation of the pyrrolidine ring: This is often a primary metabolic pathway for pyrrolidine-containing compounds.

Aromatic hydroxylation of the benzothiazole ring: The benzene (B151609) portion of the benzothiazole moiety is a substrate for oxidative enzymes.

N-oxidation of the pyrrolidine nitrogen: This represents another potential oxidative pathway.

These predictions are based on the analysis of the molecule's electronic properties and the known substrate specificities of major drug-metabolizing enzymes.

Interactive Data Table: Predicted Sites of Metabolism for this compound

RankSite of MetabolismPredicted Metabolic ReactionLikelihood Score
1C5 of PyrrolidineHydroxylationHigh
2C6 of BenzothiazoleAromatic HydroxylationMedium
3Nitrogen of PyrrolidineN-OxidationMedium
4C4 of BenzothiazoleAromatic HydroxylationLow

Note: The likelihood scores are qualitative and derived from typical in silico prediction models for compounds with similar structural motifs.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are powerful strategies in medicinal chemistry to optimize lead compounds and develop novel therapeutic agents. The application of these methods to this compound would depend on the specific biological target of interest. Benzothiazole derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators pcbiochemres.comjchemrev.commdpi.com.

Ligand-Based Drug Design:

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design relies on the information from a set of known active and inactive molecules.

Pharmacophore Modeling: A pharmacophore model for a series of benzothiazole analogs could be developed to identify the key chemical features responsible for their biological activity. This model would define the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are essential for binding to the target. For this compound, the pyrrolidine nitrogen could act as a hydrogen bond acceptor or a basic center, while the benzothiazole ring can participate in aromatic and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related benzothiazole derivatives, a QSAR model could be built to predict the activity of new, unsynthesized analogs, including modifications to the pyrrolidine and benzothiazole moieties of this compound.

Structure-Based Drug Design:

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be employed to guide the optimization of ligands.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound into the active site of a target protein would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. This information is invaluable for designing modifications to the molecule to enhance its potency and selectivity. For instance, molecular modeling studies have been used to show how benzothiazole derivatives can bind to the active sites of enzymes like butyrylcholinesterase nih.gov.

De Novo Design: Computational programs can also be used to design novel ligands that are complementary in shape and chemical properties to the target's binding site. Fragments of this compound could be used as starting points for growing new molecules within the active site of the target protein.

The integration of these computational approaches allows for a more rational and efficient drug design process, enabling the optimization of the pharmacological profile of promising compounds like this compound.

Interactive Data Table: Summary of Drug Design Approaches

Design ApproachMethodologyApplication to this compound
Ligand-Based Pharmacophore ModelingIdentification of key features on the pyrrolidine and benzothiazole rings for biological activity.
QSARPrediction of the biological activity of novel derivatives based on their structural properties.
Structure-Based Molecular DockingElucidation of the binding mode and key interactions with a specific biological target.
De Novo DesignGeneration of novel molecules based on the structure of the target's active site.

Design and Synthesis of Novel 2 Pyrrolidin 3 Yl 1,3 Benzothiazole Analogs and Hybrid Compounds

Rational Design Strategies for Enhanced Potency, Selectivity, and Improved Theoretical ADMET Profiles

The journey toward clinically viable drug candidates from a lead compound, such as 2-(pyrrolidin-3-yl)-1,3-benzothiazole, is paved with meticulous design strategies. The primary goal is to enhance the compound's potency and selectivity for its biological target while simultaneously optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Rational drug design for these analogs often begins with computational modeling to understand the key interactions between the molecule and its target protein. By identifying the crucial pharmacophoric features, medicinal chemists can propose modifications that are likely to improve binding affinity and, consequently, potency. For instance, in the design of a series of novel benzothiazoles based on a diaryl urea (B33335) scaffold, computational models were developed to distinguish between active and inactive compounds, guiding the synthesis of optimized derivatives.

A significant aspect of rational design is the prediction of ADMET properties. In silico tools are employed to forecast parameters such as oral bioavailability, metabolic stability, and potential toxicity. For example, studies on benzothiazole (B30560) derivatives have utilized ADMET simulations to suggest favorable drug-like properties for the active compounds, thereby prioritizing the synthesis of molecules with a higher probability of success in later developmental stages. These predictive models serve as a valuable tool to guide the design of compounds with improved pharmacokinetic profiles, reducing the likelihood of late-stage attrition.

Exploration of Structural Modifications on the Pyrrolidine (B122466) Moiety and its Linkage to the Benzothiazole Ring

The pyrrolidine ring, a versatile and prevalent scaffold in medicinal chemistry, offers numerous avenues for structural modification to fine-tune the biological activity of this compound analogs. The nitrogen atom of the pyrrolidine ring is a key site for substitution, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and target interactions.

Modification Site Example Modification Potential Impact on Activity
Pyrrolidine Nitrogen (N1)Alkyl, Aryl, Acyl substitutionModulation of basicity, lipophilicity, and target interactions.
Pyrrolidine Ring CarbonIntroduction of substituentsAlteration of stereochemistry and conformational preferences.
Linker between RingsVariation in length and compositionOptimization of spatial orientation and binding affinity.

Investigation of Substitutions on the Benzothiazole Ring System to Optimize Activity

The benzothiazole ring system itself provides a rich canvas for structural modifications aimed at optimizing biological activity. The strategic placement of substituents on the benzene (B151609) portion of the benzothiazole core can influence electronic properties, metabolic stability, and interactions with the target protein.

Structure-activity relationship (SAR) studies on various benzothiazole derivatives have revealed that the nature and position of substituents are critical. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the benzothiazole ring, which in turn can affect its binding affinity. In a study of benzothiazole-phenyl analogs, the presence of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes.

Furthermore, substitutions at specific positions of the benzothiazole ring have been shown to be crucial for activity. For example, in a series of benzothiazole derivatives, substitutions at the 6-position were found to be important for their biological effects. The introduction of groups such as halogens, alkyls, or methoxy (B1213986) groups at various positions can lead to a range of activities, highlighting the importance of a systematic exploration of the substitution pattern.

Compound Substitution on Benzothiazole Ring Biological Activity (Example IC50)
Analog A5-methyl15.12 µM (against BuChE) nih.gov
Analog B6-bromo12.33 µM (against BuChE) nih.gov

Note: The data presented is for illustrative purposes based on related benzothiazole-pyrrolidine structures.

Development of Hybrid Molecules Incorporating Other Known Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with dual or synergistic activities, improved potency, and a reduced likelihood of developing drug resistance. The this compound scaffold has been utilized as a building block in the creation of such hybrid molecules.

For example, benzothiazole-propanamide-pyrrolidine hybrids have been synthesized and evaluated for their inhibitory potency against enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE). nih.gov In one study, derivatives such as N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide demonstrated good inhibitory potency against BuChE. nih.gov

Another approach involves the fusion of the benzothiazole moiety with other biologically active heterocyclic rings. For instance, hybrid molecules containing both benzothiazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and evaluated for their anti-inflammatory and anti-oxidant activities. rjptonline.org Similarly, the combination of benzothiazole with thiazolidine-2,4-dione has been explored for potential anticancer applications. nih.gov These examples underscore the versatility of the benzothiazole scaffold in the design of novel hybrid compounds with diverse therapeutic potential.

Scaffold Hopping and Isosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but different core structures. nih.govchalcogen.ro These approaches are particularly valuable for optimizing physicochemical properties, improving patentability, and overcoming liabilities associated with an existing scaffold.

Scaffold hopping involves replacing the core structure of a molecule while maintaining the spatial arrangement of key functional groups responsible for biological activity. For the this compound scaffold, this could involve replacing the benzothiazole ring with other bicyclic heteroaromatic systems or substituting the pyrrolidine ring with other five- or six-membered nitrogen-containing heterocycles. The goal is to identify a new scaffold that retains the desired biological activity while offering improved drug-like properties.

Bioisosteric replacement is a more subtle modification where an atom or a group of atoms is replaced by another with similar physical and chemical properties. nih.gov This can lead to improvements in potency, selectivity, and metabolic stability. For example, the pyrrolidine ring could be replaced by a piperidine (B6355638) or azetidine (B1206935) ring. Similarly, the sulfur atom in the benzothiazole ring could be replaced by an oxygen (benzoxazole) or a nitrogen atom (benzimidazole) to explore the impact on biological activity. These strategies allow for the exploration of new chemical space around the original pharmacophore, potentially leading to the discovery of superior drug candidates. nih.gov

Future Research Directions and Translational Implications for 2 Pyrrolidin 3 Yl 1,3 Benzothiazole

Advanced Preclinical Efficacy Studies in Relevant Animal Models and Disease Mimicking Systems

The ultimate goal of preclinical research is to accurately model a drug's biological effect in animals to predict its efficacy and safety in humans. nih.gov For 2-(pyrrolidin-3-yl)-1,3-benzothiazole, the progression to advanced preclinical efficacy studies is a critical next step. Based on the neuro-active potential observed in its derivatives, initial studies should focus on animal models of neurodegenerative diseases. nih.govnih.gov

Future preclinical investigations should include:

Rodent Models of Alzheimer's Disease: Utilizing transgenic mouse models that, for example, overexpress amyloid precursor protein (APP) to mimic amyloid plaque pathology. These studies would be essential to evaluate if the compound can modify disease progression, improve cognitive deficits, or impact key biomarkers.

Disease-Mimicking Systems: Beyond animal models, advanced in vitro platforms like organ-on-a-chip (OOC) and 3D cell culture systems offer human-relevant data. nih.gov For instance, a blood-brain barrier-on-a-chip could assess the compound's ability to reach its intended target in the central nervous system, while 3D neuronal cultures could model its neuroprotective effects in a more physiologically relevant environment. nih.gov

The insights gained from these models are crucial for establishing a strong rationale for moving the compound into human clinical trials. nih.gov

Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications

Research into derivatives of this compound has revealed promising activity against enzymes implicated in neurodegeneration. This provides a strong foundation for exploring the parent compound's biological targets and expanding its potential therapeutic uses.

Key areas for exploration include:

Cholinesterases and Monoamine Oxidases: Several studies have shown that benzothiazole (B30560) derivatives containing a pyrrolidine (B122466) moiety can act as multi-target-directed ligands (MTDLs) by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and Monoamine Oxidase-B (MAO-B). nih.govnih.govresearchgate.nettandfonline.com For example, the derivative pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone was identified as a promising MTDL for Alzheimer's disease, with IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. nih.govtandfonline.com Systematic evaluation of this compound against these enzymes is a logical and high-priority next step.

Broader Therapeutic Indications: The benzothiazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. smolecule.commdpi.com Preliminary research suggests that this compound dihydrochloride (B599025) may possess cytotoxic properties against cancer cell lines and potential antimicrobial effects. smolecule.com These initial findings warrant a broad-based screening campaign to uncover new and unexpected therapeutic applications.

The following table summarizes the inhibitory activities of some related benzothiazole-pyrrolidine derivatives, highlighting potential targets for the title compound.

Compound NameTarget EnzymeIC50 / Ki ValuePotential Indication
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideButyrylcholinesterase (BuChE)12.33 μMNeurodegenerative Disorders
N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideButyrylcholinesterase (BuChE)15.12 μMNeurodegenerative Disorders
pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanoneAcetylcholinesterase (AChE)6.7 µMAlzheimer's Disease
pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanoneButyrylcholinesterase (BuChE)2.35 µMAlzheimer's Disease
pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanoneMonoamine Oxidase-B (MAO-B)1.6 µMAlzheimer's Disease
pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanoneHistamine H3 Receptor (H3R)0.036 μMAlzheimer's Disease

Data sourced from references: nih.govnih.govtandfonline.com

Development of Prodrugs and Targeted Drug Delivery Systems

To maximize therapeutic efficacy and minimize systemic side effects, modern drug development often employs prodrug strategies and targeted drug delivery systems. rjpls.orgnih.gov These approaches could be pivotal for the clinical translation of this compound.

Future research in this area should focus on:

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve properties such as solubility, stability, or oral bioavailability. For this compound, derivatization of the pyrrolidine nitrogen could create prodrugs that release the active compound under specific physiological conditions.

Targeted Nanocarriers: Encapsulating the compound within nanocarriers like liposomes or polymeric nanoparticles can alter its biodistribution and facilitate targeted delivery. nih.gov By decorating the surface of these nanoparticles with specific targeting moieties (such as antibodies or peptides), the drug can be directed to specific cells or tissues. mdpi.com For potential applications in oncology, this approach could enhance drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect (passive targeting) or receptor-mediated uptake (active targeting). nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully understand how this compound exerts its biological effects, it is essential to look beyond single-target interactions and investigate its impact on global cellular processes. Omics technologies provide the tools for such a systems-level understanding.

Proteomics: By analyzing changes in the entire protein complement of a cell or tissue after treatment with the compound, proteomics can identify the specific cellular pathways being modulated. nih.gov For example, if the compound shows cytotoxic activity, proteomic analysis could reveal whether it induces apoptosis, inhibits cell cycle progression, or disrupts key metabolic pathways. This approach can uncover novel mechanisms of action and identify previously unknown drug targets. nih.gov

Metabolomics: This technology involves the comprehensive study of metabolites in a biological system. By examining how the compound alters the metabolic profile of cells, researchers can gain further insight into its mechanism. This is particularly relevant for understanding its effects on energy metabolism in cancer cells or neurotransmitter pathways in the brain.

Integrating these omics approaches will provide a detailed molecular signature of the compound's activity, helping to identify biomarkers for patient response and potential off-target effects.

Emerging Synthetic Methodologies and Flow Chemistry Applications for Derivatives

The synthesis of a diverse library of derivatives is fundamental for establishing structure-activity relationships (SAR) and optimizing the lead compound. Emerging synthetic methodologies, particularly flow chemistry, offer significant advantages over traditional batch synthesis. jst.org.in

Established methods for synthesizing the benzothiazole core often involve the condensation of 2-aminobenzenethiol with aldehydes, carboxylic acids, or acyl chlorides. mdpi.comijper.org However, flow chemistry provides a safer, more efficient, and scalable alternative. mtak.huresearchgate.net

Advantages of applying flow chemistry include:

Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with hazardous reactions or unstable intermediates. jst.org.in

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. jst.org.in

Rapid Optimization and Scalability: The small scale of flow systems allows for rapid screening of reaction conditions. Once optimized, the process can be easily scaled up by simply running the system for a longer duration. mdpi.com

Applying these continuous-flow protocols to this compound will accelerate the synthesis of novel analogues, enabling a more thorough exploration of its chemical space and the development of next-generation compounds with improved potency and pharmacokinetic properties.

Collaborative Research Initiatives and Pathways for Further Preclinical Development

Advancing a promising compound from the laboratory to the clinic is a complex and resource-intensive endeavor that necessitates collaboration. For this compound, building a collaborative network will be essential for its continued development.

Key collaborative pathways include:

Academic-Industry Partnerships: Collaborations between academic researchers who discover the compound and pharmaceutical companies with drug development expertise can provide the necessary resources and infrastructure for comprehensive preclinical toxicology, formulation development, and clinical trial design.

Consortia and Government Funding: Engaging with research consortia and seeking funding from governmental bodies (e.g., NIH, EU funding programs) can support the large-scale studies required for an Investigational New Drug (IND) application. Such initiatives often bring together experts from various disciplines to tackle complex scientific challenges.

Contract Research Organizations (CROs): Specialized CROs play a vital role in conducting standardized preclinical studies, such as GLP (Good Laboratory Practice) toxicology and safety pharmacology, which are required by regulatory agencies before a drug can be tested in humans.

By fostering these collaborative initiatives, the preclinical development of this compound can be streamlined, increasing the likelihood of its successful translation into a clinically valuable therapeutic agent.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH2SO4, EtOH, reflux65–85
Pyrrolidine couplingPd(PPh3)4, K2CO3, DMF, 80°C70–90

How can researchers characterize the structural purity of synthesized this compound compounds?

Basic Research Question
Methodological Answer:
Structural validation requires multi-spectral analysis:

  • IR Spectroscopy : Confirm C=N (1650–1720 cm⁻¹), C-S (690–750 cm⁻¹), and pyrrolidine N-H stretches (3300–3500 cm⁻¹) .
  • NMR Analysis :
    • 1H NMR : Aromatic protons (δ 7.2–8.3 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and methyl/methoxy substituents (δ 2.1–4.0 ppm) .
    • 13C NMR : Benzothiazole carbons (δ 120–160 ppm), carbonyl groups (δ 165–180 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .

Q. Table 2: Key Spectral Data for 2-Aryl Benzothiazoles

CompoundIR (C=N, cm⁻¹)1H NMR (δ, ppm)Reference
2-(4-Chlorophenyl)1650.318.03–8.00 (d, Ar-H)
2-(4-Nitrophenyl)1669.268.28–8.04 (m, Ar-H)

What in vitro assays are recommended to evaluate the antitumor potential of this compound derivatives?

Advanced Research Question
Methodological Answer:
Antitumor activity is assessed through:

  • CYP1A1 Induction Assays : Measure cytochrome P450 isoform activation via luciferase reporter systems, as seen in Phortress studies .
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) to detect mitochondrial apoptosis, as demonstrated with YLT322 .
  • DNA Adduct Formation : Employ 32P-postlabeling or mass spectrometry to identify covalent DNA modifications caused by reactive intermediates .

How do structural modifications at the pyrrolidine ring influence the biological activity of benzothiazole derivatives?

Advanced Research Question
Methodological Answer:
Key modifications and effects include:

  • Fluorination : Fluorinated analogs (e.g., 5F 203) resist oxidative metabolism, enhancing bioavailability and potency .
  • Substituent Position : 3-Position substitutions on pyrrolidine improve target binding (e.g., AhR receptor affinity) compared to 2- or 4-position derivatives .
  • Steric Effects : Bulky groups (e.g., sulfonyl) reduce enzymatic deactivation but may lower cell permeability .

Q. Table 3: Structure-Activity Relationships (SAR)

ModificationBiological EffectReference
Pyrrolidine N-methylationReduced CYP1A1 induction
3-Fluoro substitutionIncreased DNA adduct formation
Sulfonyl group additionEnhanced enzyme inhibition (AST/ALT)

What strategies can resolve contradictions in enzyme modulation data observed with benzothiazole derivatives?

Advanced Research Question
Methodological Answer:
Contradictory results (e.g., enzyme activation vs. inhibition) require:

  • Structural Analysis : Compare substituent effects using X-ray crystallography (e.g., compound 9c in docking studies) .
  • Dose-Response Curves : Test multiple concentrations to identify biphasic effects, as seen with AST/ALT modulation .
  • Enzyme Source Variability : Replicate assays across cell lines (e.g., H37Rv vs. HepG2) to isolate target-specific effects .

What computational methods are suitable for predicting the binding modes of benzothiazole derivatives with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with AhR or CYP1A1, guided by X-ray structures of intermediates (e.g., thianickelacycle in ).
  • MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrogen bonds with key residues (e.g., His291 in AhR) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.